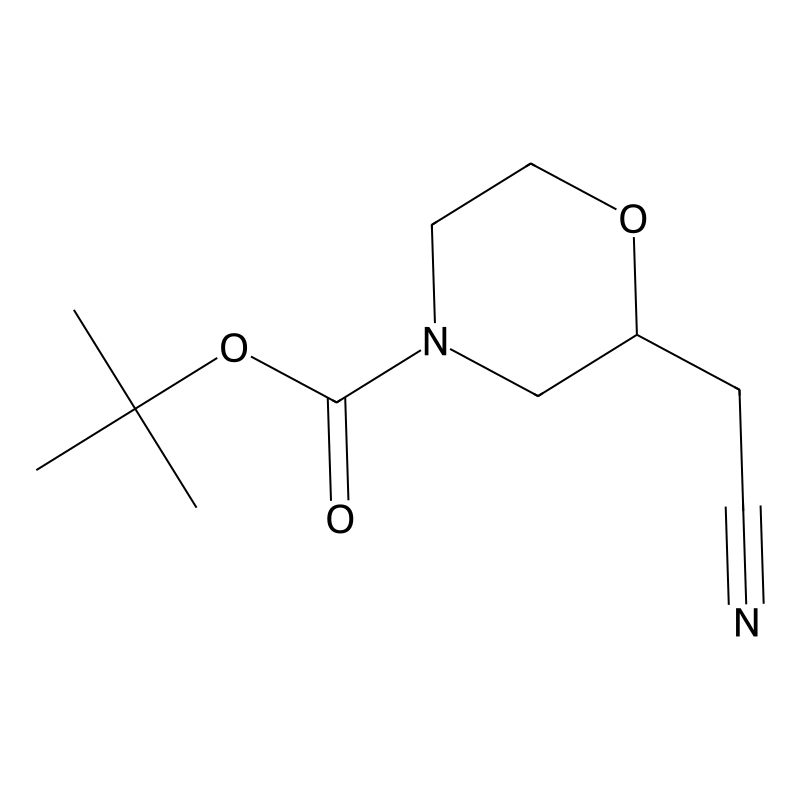

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate has the molecular formula C₁₁H₁₈N₂O₃ and a molecular weight of approximately 226.276 g/mol . This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom. The presence of the cyanomethyl group adds to its reactivity and potential applications in various fields.

- Nucleophilic Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, making it useful in the synthesis of more complex molecules.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate exhibits significant biological activity. It interacts with various enzymes and proteins, potentially influencing metabolic pathways. Specific studies have shown that it may possess antimicrobial properties and could be explored for therapeutic applications.

The synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate typically involves several steps:

- Formation of Morpholine Derivative: Starting from morpholine, a suitable cyanomethylating agent is introduced.

- Esterification: The resultant morpholine derivative is then reacted with tert-butyl chloroformate to form the tert-butyl ester.

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound in laboratory settings .

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate finds applications in various domains:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical agents.

- Chemical Biology: The compound is used in studies exploring enzyme interactions and metabolic processes.

- Material Science: Its unique structure allows for potential applications in developing new materials with specific properties.

Interaction studies have shown that tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate can bind to various biomolecules, influencing their function. For instance:

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Protein Binding: Studies suggest it could interact with specific proteins, altering their activity and stability.

These interactions are crucial for understanding its biological implications and potential therapeutic uses.

Several compounds share structural similarities with tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Contains an amino group instead of a cyanomethyl group | Potentially different biological activity |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group provides different reactivity | May exhibit different solubility properties |

| Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate | Methoxymethyl group introduces ether characteristics | Unique interactions with polar solvents |

These comparisons illustrate the uniqueness of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate while highlighting how slight modifications can lead to different properties and activities.

Morpholine, a six-membered nitrogen-oxygen heterocycle, has been a cornerstone in medicinal and industrial chemistry for over a century. Its versatility stems from its dual functionality: the oxygen atom enables hydrogen bonding, while the nitrogen provides mild basicity and electron-deficient character. Early applications included corrosion inhibitors and solvents, but its role expanded with the discovery of therapeutic agents like doxapram (respiratory stimulant) and aprepitant (neurokinin-1 receptor antagonist). The 2-(cyanomethyl) substitution pattern emerged as a critical modification for introducing bioactive nitrile groups, which serve as precursors to amines, carboxylic acids, and heterocycles. This functionalization strategy aligns with modern trends in medicinal chemistry, where nitriles facilitate late-stage diversification in drug discovery.

Importance of Cyanomethyl-Substituted Morpholines in Synthetic Chemistry

Cyanomethyl-substituted morpholines occupy a unique niche in synthetic organic chemistry due to their bifunctional reactivity. The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling access to diverse pharmacophores. For example, nitriles can participate in nucleophilic additions, cycloadditions, or cross-couplings, making them invaluable for constructing complex molecular architectures. In the context of morpholine scaffolds, the cyanomethyl group enhances metabolic stability and solubility while maintaining the heterocycle’s ability to interact with biological targets via hydrogen bonding or hydrophobic interactions.

Table 1: Key Reactivity of Cyanomethyl Groups in Morpholine Derivatives

| Reaction Type | Reagents/Conditions | Product | Application in Synthesis |

|---|---|---|---|

| Hydrolysis | Acidic (HCl) or Basic (NaOH) | Carboxylic acid | Amide bond formation |

| Reduction | LiAlH₄ or H₂/Pd-C | Primary amine | Alkaloid synthesis |

| Nucleophilic Addition | Grignard reagents | Ketones | Steroid derivatives |

| Cycloaddition | Azides | Tetrazoles | Heterocyclic drug intermediates |

Role of tert-Butyl Protected Morpholine Derivatives as Synthetic Intermediates

The tert-butyl (t-Bu) group is widely employed as a protecting agent for carboxylic acids due to its stability under acidic and basic conditions. In tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate, the ester moiety shields the carboxylic acid, preventing undesired side reactions during cyanomethylation or other functionalization steps. This protection is critical in multi-step syntheses, where selective deprotection (e.g., via acidic hydrolysis) enables precise control over subsequent transformations. For instance, the t-Bu group remains intact during nucleophilic substitutions at the cyanomethyl position, ensuring regioselectivity in complex reaction cascades.

Molecular Structure and Conformational Analysis

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate exhibits a complex molecular architecture characterized by a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms [1] [2]. The compound possesses a molecular formula of C₁₁H₁₈N₂O₃ with a molecular weight of 226.27 g/mol [1] [2]. The IUPAC designation follows systematic nomenclature as tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate [1] [2].

The molecular structure comprises three primary functional domains: the morpholine heterocycle, the cyanomethyl substituent, and the tert-butyl carboxylate protecting group [1] [2]. The morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [3] [4]. Research on morpholine conformational preferences demonstrates that chair conformers exhibit significantly greater stability compared to alternative boat or skew-boat arrangements, with stabilization energies approaching 25.06 kilojoules per mole [3].

The nitrogen atom within the morpholine ring can adopt either axial or equatorial orientations relative to the ring plane [3] [4]. Computational studies reveal that the equatorial conformation maintains superior stability, with energy differences of approximately 3.1 kilojoules per mole favoring the equatorial arrangement [3]. This conformational preference directly influences the spatial positioning of the cyanomethyl substituent attached to the carbon-2 position [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 226.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CC#N |

| InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3 |

Stereochemical Considerations: Racemic vs. Chiral Forms

The stereochemical properties of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate arise from the presence of a chiral center at the carbon-2 position of the morpholine ring [1] [2]. This asymmetric carbon generates two possible enantiomeric forms, resulting in distinct stereochemical entities with identical molecular formulas but opposite spatial arrangements [5].

The racemic form, designated by Chemical Abstracts Service number 259180-69-3, contains equal proportions of both R and S enantiomers [2]. This mixture exhibits undefined atom stereocenter count of one, indicating the presence of an unspecified chiral center [2]. Racemic mixtures form when synthetic procedures employ achiral starting materials and non-stereoselective reaction conditions [5].

The enantiopure (S)-form carries Chemical Abstracts Service number 2091029-57-9 and demonstrates defined stereochemical configuration [1]. This enantiomer possesses a defined atom stereocenter count of one, reflecting the absolute stereochemical assignment at the carbon-2 position [1]. The stereochemical descriptor (S) follows Cahn-Ingold-Prelog priority rules for systematic nomenclature [1].

| Property | Racemic Form (CAS 259180-69-3) | S-Enantiomer (CAS 2091029-57-9) |

|---|---|---|

| Defined Atom Stereocenter Count | 0 | 1 |

| Undefined Atom Stereocenter Count | 1 | 0 |

| Stereochemical Purity | Racemic mixture | Pure (S)-enantiomer |

The resolution of racemic mixtures into individual enantiomers requires specialized techniques due to identical physical properties between mirror image isomers [5]. Diastereomeric salt formation represents a common approach for enantiomeric separation, utilizing chiral resolving agents to create diastereomeric derivatives with different physical properties amenable to separation [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate through characteristic chemical shift patterns and coupling relationships [6]. Proton nuclear magnetic resonance analysis reveals distinct resonances corresponding to the various hydrogen environments within the molecular structure [6].

The tert-butyl protecting group exhibits a characteristic singlet resonance at approximately 1.5 parts per million, integrating for nine equivalent methyl hydrogens [6]. This chemical shift position reflects the electron-donating environment created by the quaternary carbon center and the adjacent carboxylate functionality [6]. The morpholine ring hydrogens appear as complex multipiples in the region between 3.6 and 4.2 parts per million, corresponding to the methylene groups adjacent to the nitrogen and oxygen heteroatoms [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic carbonyl and nitrile carbon resonances [6]. The carboxylate carbonyl carbon typically resonates near 155 parts per million, reflecting the electron-deficient nature of the carbonyl center [6]. The nitrile carbon exhibits a distinctive chemical shift around 118 parts per million, consistent with the electron-withdrawing characteristics of the carbon-nitrogen triple bond [7].

| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl methyl groups | δ ~1.5 ppm | singlet | 9H |

| morpholine methylene groups | δ 3.6-4.2 ppm | multiplet | 4H |

| carboxylate carbonyl carbon | δ ~155 ppm | - | - |

| nitrile carbon | δ ~118 ppm | - | - |

Infrared Spectroscopy Profiles

Infrared spectroscopy analysis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate reveals characteristic absorption bands corresponding to specific functional group vibrations [8] [7]. The nitrile functional group produces an intense and sharp stretching vibration in the region between 2240 and 2260 wavenumbers [7]. This absorption appears at higher frequency compared to aromatic nitriles due to the absence of conjugative effects that would lower the force constant [7].

The carbamate carbonyl stretch manifests as a strong absorption band between 1680 and 1720 wavenumbers [8]. This frequency range reflects the partial double bond character of the carbon-nitrogen bond within the carbamate linkage, which influences the carbonyl stretching frequency [8]. The tert-butyl methyl groups contribute multiple carbon-hydrogen stretching vibrations in the aliphatic region between 2850 and 3000 wavenumbers [8].

Carbon-oxygen stretching vibrations appear in the fingerprint region between 1000 and 1300 wavenumbers [8]. These absorptions arise from both the ether oxygen within the morpholine ring and the ester linkage of the carboxylate protecting group [8]. The fingerprint region provides a unique spectroscopic signature that aids in compound identification and purity assessment [8].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N stretch | 2240-2260 | strong | nitrile vibration |

| C=O stretch (carbamate) | 1680-1720 | strong | carbonyl vibration |

| C-H stretch (alkyl) | 2850-3000 | medium | methyl/methylene |

| C-O stretch | 1000-1300 | variable | ether/ester |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation analysis provides molecular weight confirmation and structural elucidation through characteristic ion formation patterns [9]. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the intact molecular structure [1] [2]. This molecular ion typically exhibits moderate intensity due to the presence of heteroatoms that stabilize the radical cation [9].

The base peak commonly occurs at mass-to-charge ratio 169, resulting from loss of the tert-butyl cation (C₄H₉⁺) with mass 57 [9]. This fragmentation pathway reflects the favorable formation of tertiary carbocations through alpha-cleavage adjacent to the carboxylate functionality [9]. Additional significant fragments include the loss of the entire tert-butoxycarbonyl protecting group, yielding an ion at mass-to-charge ratio 126 [9].

The cyanomethyl substituent contributes to fragmentation through formation of the cyanide radical cation at mass-to-charge ratio 26 [9]. This low-mass fragment provides confirmatory evidence for the presence of the nitrile functional group [9]. The morpholine ring undergoes various cleavage patterns, including alpha-cleavage adjacent to the nitrogen atom and ring-opening mechanisms [9].

| Fragment Ion | Mass-to-Charge Ratio | Fragmentation Pathway |

|---|---|---|

| Molecular ion [M]⁺ | 226 | intact molecule |

| [M-tBu]⁺ | 169 | loss of tert-butyl |

| [M-Boc]⁺ | 126 | loss of tert-butoxycarbonyl |

| [CN]⁺ | 26 | cyanide fragment |

X-ray Crystallographic Analysis

X-ray crystallographic studies of morpholine-containing carboxylate esters provide insights into solid-state molecular conformations and intermolecular packing arrangements [10] [11]. Related morpholine carboxylate structures demonstrate monoclinic crystal systems with space group assignments that reflect molecular symmetry considerations [10]. The morpholine ring maintains chair conformation in the crystalline state, consistent with solution-phase conformational preferences [10].

Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements in morpholine derivatives [10] [11]. Oxygen-hydrogen and nitrogen-hydrogen interactions create extended networks that stabilize the crystal lattice [10]. These weak intermolecular forces contribute to overall crystal stability and influence physical properties such as melting point and solubility characteristics [10].

The tert-butyl protecting group adopts staggered conformations that minimize steric interactions with neighboring molecular units [10]. Crystal structure refinement typically reveals disorder in hydrogen atom positions, particularly for hydroxyl groups when present [10]. Unit cell parameters and space group assignments provide fundamental crystallographic data essential for structure determination and refinement [10].

Computational Chemistry Parameters

Topological Polar Surface Area (Topological Polar Surface Area)

The topological polar surface area of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate measures 62.6 square angstroms [1] [2]. This computational descriptor quantifies the molecular surface area occupied by polar atoms including nitrogen and oxygen heteroatoms along with their associated hydrogen atoms [12]. The topological polar surface area calculation employs fragment-based additive methods that avoid the computational complexity of three-dimensional conformational analysis [12].

The moderate topological polar surface area value suggests favorable membrane permeability characteristics according to established structure-activity relationships [12]. Compounds with topological polar surface area values below 140 square angstroms typically exhibit enhanced passive diffusion across biological membranes [12]. The calculated value indicates potential for oral bioavailability while maintaining sufficient polarity for aqueous solubility [12].

Topological polar surface area serves as a crucial parameter in drug design and virtual screening applications [12]. This descriptor correlates strongly with various absorption, distribution, metabolism, and excretion properties including blood-brain barrier penetration and intestinal absorption [12]. The fragment-based calculation method enables rapid computational screening of large molecular libraries [12].

Partition Coefficient (LogP)

The partition coefficient for tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate, expressed as XLogP3-AA, equals 0.5 [1] [2]. This computational parameter quantifies the compound's lipophilicity through the theoretical distribution between octanol and water phases [13]. The moderate positive value indicates balanced hydrophilic and lipophilic characteristics suitable for biological applications [13].

The relatively low partition coefficient reflects the influence of polar functional groups including the morpholine nitrogen, ether oxygen, carboxylate functionality, and nitrile group [13]. These heteroatoms contribute significant hydrophilic character that counterbalances the lipophilic tert-butyl protecting group [13]. The balanced partition coefficient suggests favorable pharmacokinetic properties for potential therapeutic applications [13].

Partition coefficient calculations employ fragment-based algorithms that sum atomic contributions while accounting for intramolecular interactions [13]. The XLogP3-AA method incorporates atom-type descriptors and connectivity patterns to generate reliable lipophilicity predictions [13]. This computational approach enables rapid screening of molecular libraries without requiring experimental determination [13].

Hydrogen Bond Acceptors and Donors

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate contains four hydrogen bond acceptor sites and zero hydrogen bond donor groups [1] [2]. The acceptor sites include the morpholine ether oxygen, morpholine nitrogen, carboxylate carbonyl oxygen, and nitrile nitrogen atoms [14] [15]. The absence of hydrogen bond donors reflects the complete substitution of all heteroatom-bound hydrogens [15].

The hydrogen bond acceptor count significantly influences molecular recognition and binding affinity in biological systems [15] [16]. Morpholine derivatives demonstrate preferential hydrogen bonding through the nitrogen atom due to its enhanced basicity compared to the ether oxygen [17]. Water molecules serve as hydrogen bond donors when interacting with morpholine acceptor sites [17].

The asymmetric hydrogen bonding profile creates unique molecular recognition patterns that influence both pharmacological activity and physicochemical properties [15]. The absence of donor groups eliminates potential for intermolecular hydrogen bond formation in the solid state [15]. This characteristic affects crystal packing arrangements and solubility behavior in protic solvents [15].

| Parameter | Value | Significance |

|---|---|---|

| Hydrogen Bond Acceptors | 4 | morpholine N, O; carboxylate O; nitrile N |

| Hydrogen Bond Donors | 0 | no available protons |

| Donor/Acceptor Ratio | 0:4 | acceptor-only profile |

Rotatable Bonds Analysis

The rotatable bond count for tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate equals three [1] [2]. These rotatable bonds include the carbon-carbon connection between the morpholine ring and cyanomethyl substituent, the nitrogen-carbonyl linkage within the carbamate functionality, and the carbonyl-oxygen bond connecting to the tert-butyl group [18]. Ring bonds and amide connections are excluded from the rotatable bond calculation due to restricted rotation [18].

The moderate rotatable bond count indicates conformational flexibility while maintaining structural rigidity necessary for specific molecular recognition [18]. Compounds with rotatable bond counts below ten typically demonstrate favorable oral bioavailability according to established medicinal chemistry guidelines [18]. The three rotatable bonds provide sufficient conformational adaptability for binding to diverse biological targets [18].

The classical synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate traditionally relies on established heterocyclic chemistry principles that have been refined over several decades. The fundamental approach involves the sequential construction of the morpholine ring followed by introduction of the cyanomethyl substituent and tert-butyl carboxylate protection . The historical development of morpholine synthesis can be traced back to early investigations where dehydration of diethanolamine with concentrated sulfuric acid served as the primary industrial method for morpholine production [2].

Classical synthetic routes typically employ a multi-step sequence beginning with readily available starting materials such as diethanolamine or bis(2-chloroethyl)ether [2]. The initial formation of the morpholine ring system proceeds through nucleophilic substitution reactions where the nitrogen atom attacks an electrophilic carbon center, followed by intramolecular cyclization to form the six-membered heterocycle . These reactions generally require elevated temperatures ranging from 80-120°C and proceed under basic conditions using reagents such as sodium hydroxide or potassium carbonate .

The introduction of the cyanomethyl group at the 2-position represents a critical step in the classical synthesis. Traditional approaches utilize alkyl halide displacement reactions where chloroacetonitrile or bromoacetonitrile serves as the cyanomethyl source . This transformation typically proceeds under basic conditions using potassium carbonate in dimethylformamide at elevated temperatures, yielding the desired cyanomethyl substitution in 65-85% yield . The regioselectivity of this substitution is governed by the electronic properties of the morpholine ring, where the nitrogen lone pair activates the adjacent carbon centers toward nucleophilic attack .

The final step involves installation of the tert-butyl carboxylate protecting group through reaction with di-tert-butyl dicarbonate under basic conditions [3] [4]. This protection strategy is particularly valuable due to the stability of the tert-butyl group under a wide range of reaction conditions while remaining readily removable under acidic conditions [3]. The overall yield of the classical multi-step sequence typically ranges from 40-60%, with the modest efficiency reflecting the challenges associated with achieving high regioselectivity and minimizing side reactions .

A significant limitation of classical synthetic approaches is the requirement for harsh reaction conditions that can lead to decomposition of sensitive functional groups . Additionally, the multi-step nature of these syntheses often results in significant material losses and the need for extensive purification procedures. The development of more efficient synthetic methodologies has therefore become an active area of research in morpholine chemistry .

Modern Synthetic Approaches

Formation of Morpholine Derivatives as Precursors

Modern synthetic approaches to morpholine derivatives have evolved to emphasize efficiency, stereoselectivity, and functional group tolerance. The formation of morpholine derivatives as precursors to tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate represents a significant advancement in synthetic methodology [5] [6]. Contemporary strategies focus on the direct assembly of the morpholine ring system with pre-installed functional groups, thereby circumventing the challenges associated with post-cyclization functionalization [6].

The palladium-catalyzed carboamination methodology developed by Wolfe and colleagues represents a paradigm shift in morpholine synthesis [6]. This approach utilizes 2-tosyl-1,2-oxazetidine as an umpoled synthon that reacts with α-formyl carboxylates under base catalysis to yield morpholine hemiaminals [5]. The reaction proceeds through ring-opening of the strained four-membered oxazetidine, followed by nucleophilic attack on the formyl carbon and subsequent cyclization to form the morpholine ring [5]. This methodology demonstrates excellent diastereoselectivity, typically exceeding 20:1 diastereomeric ratio, and provides access to highly functionalized morpholine scaffolds in a single synthetic operation [6].

The copper-promoted oxyamination approach developed by Chemler and coworkers offers another efficient route to morpholine derivatives [7]. This methodology involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene, resulting in the formation of 2-aminomethyl morpholines [7]. The reaction proceeds through copper-mediated activation of the alkene toward nucleophilic attack, followed by cyclization to form the morpholine ring with excellent stereoselectivity [7]. Yields typically range from 42-98%, with the highest yields observed for substrates bearing electron-neutral or slightly electron-deficient substituents [7].

The three-component reaction manifold represents a particularly attractive approach due to its operational simplicity and broad substrate scope [8]. This methodology involves the coupling of amino alcohols, aldehydes, and diazomalonates under copper catalysis to directly afford highly substituted morpholines [8]. The reaction proceeds through formation of an imine intermediate, followed by nucleophilic attack of the diazomalonate and subsequent cyclization [8]. This approach demonstrates excellent functional group tolerance and provides access to unprotected morpholine products that can be readily elaborated through standard transformations [8].

The development of green synthetic methodologies has also emerged as a significant focus area. The ethylene sulfate-mediated cyclization approach developed by Gaunt and colleagues provides a simple, high-yielding protocol for converting 1,2-amino alcohols to morpholines [9] [10]. This methodology utilizes inexpensive reagents and operates under mild conditions, making it particularly attractive for large-scale synthesis [10]. The key innovation lies in the identification of conditions that allow for clean isolation of monoalkylation products, thereby avoiding the over-alkylation issues commonly encountered in traditional approaches [10].

Cyanomethylation Strategies

The introduction of cyanomethyl groups into morpholine derivatives has undergone significant evolution with the development of novel cyanomethylation strategies that offer improved efficiency and selectivity compared to classical approaches [11] [12]. Modern cyanomethylation methodologies encompass a diverse array of reaction types, including radical-mediated processes, enzymatic transformations, and photoredox-catalyzed reactions [11] [12].

The radical cyanomethylation approach developed by Donald and colleagues represents a significant advance in the field [11]. This methodology utilizes 3-azido-2-methylbut-3-en-2-ol as a vinyl azide reagent that undergoes cascade-fragmentation to effect cyanomethylation [11]. The process is initiated by radical addition to the vinyl azide, triggering a cascade mechanism driven by the loss of dinitrogen and formation of a stabilized radical intermediate [11]. This approach demonstrates broad substrate scope and can intercept α-carbonyl, heterobenzylic, alkyl, sulfonyl, and aryl radicals generated from various precursors under both photoredox catalysis and non-catalytic conditions [11].

The enzymatic cyanomethylation approach developed by Arnold and colleagues offers unprecedented selectivity for C-H functionalization [12]. This methodology employs engineered carbene transferases derived from cytochrome P450 enzymes to effect site-selective cyanomethylation of N-substituted arenes [12]. The enzymes can be fine-tuned through directed evolution to achieve complementary selectivity, with one variant selectively functionalizing α-amino C(sp³)-H bonds while another targets ortho-arene C(sp²)-H bonds [12]. This approach represents a significant advancement in biocatalytic C-H functionalization and demonstrates the potential for enzyme-catalyzed morpholine modifications [12].

The photoredox-catalyzed cyanomethylation strategies have emerged as particularly valuable due to their mild reaction conditions and broad functional group tolerance [11]. These methodologies typically employ visible light photocatalysis with ruthenium or iridium complexes to generate reactive radical intermediates that can undergo cyanomethylation [11]. The reactions proceed under ambient conditions and demonstrate excellent chemoselectivity, making them well-suited for late-stage functionalization of complex molecules [11].

The development of metal-free cyanomethylation strategies has also gained attention due to their operational simplicity and reduced environmental impact [11]. These approaches often utilize organic photoredox catalysts or thermal conditions to generate the requisite reactive intermediates [11]. While yields may be somewhat lower compared to metal-catalyzed variants, the improved sustainability profile makes these methodologies attractive for industrial applications [11].

The electrochemical cyanomethylation approach represents another emerging strategy that offers excellent control over reaction selectivity [13]. This methodology utilizes electrochemical microflow systems to generate reactive cyanomethyl radicals under precisely controlled conditions [13]. The approach demonstrates excellent scalability and can be optimized using machine learning algorithms to identify optimal reaction conditions [13].

Protection/Deprotection Methodologies with tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) protecting group represents one of the most widely utilized protection strategies in morpholine chemistry due to its exceptional stability under basic conditions and facile removal under acidic conditions [3] [14] [4]. The development of efficient protection and deprotection methodologies has been crucial for the successful synthesis of complex morpholine derivatives, including tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate [3].

The installation of the tert-butyloxycarbonyl group is typically accomplished through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate [3] [4]. The reaction proceeds through nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of Boc₂O, followed by elimination of tert-butoxide and decarboxylation to yield the protected morpholine [4]. This transformation generally proceeds under mild conditions at room temperature and demonstrates excellent functional group tolerance [3].

The choice of solvent and base can significantly influence the efficiency of Boc protection. Polar aprotic solvents such as tetrahydrofuran or acetonitrile generally provide optimal results, while the use of aqueous conditions can lead to hydrolysis of the Boc anhydride and reduced yields [3]. The reaction is typically performed using 1.1-1.5 equivalents of Boc₂O and 1.0-1.2 equivalents of base, with reaction times ranging from 30 minutes to several hours depending on the substrate reactivity [4].

The deprotection of tert-butyloxycarbonyl groups can be accomplished through various methodologies, with trifluoroacetic acid in dichloromethane representing the most commonly employed approach [3] [14]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to regenerate the free amine [3]. The reaction is typically performed at room temperature and proceeds rapidly, with complete deprotection often achieved within 1-2 hours [14].

Alternative deprotection methodologies have been developed to address specific synthetic challenges. The use of zinc bromide in dichloromethane provides a mild alternative that can achieve selective deprotection of secondary N-Boc groups in the presence of primary N-Boc groups [15] [4]. This selectivity is particularly valuable in complex synthetic sequences where orthogonal protection strategies are required [4].

The thermal deprotection approach developed by Gaunt and colleagues offers a catalyst-free alternative that can be performed in continuous flow systems [14]. This methodology utilizes elevated temperatures (150-240°C) in solvents such as trifluoroethanol or methanol to achieve thermal elimination of the tert-butyl group [14]. The approach demonstrates excellent selectivity and can be used for sequential deprotection of different N-Boc groups through temperature control [14].

The development of solid-phase deprotection methodologies has also emerged as an important area of research. The use of polymer-supported reagents allows for simplified purification procedures and can be particularly valuable for combinatorial chemistry applications [16]. These methodologies typically employ acid-labile linkers that can be cleaved under the same conditions used for Boc deprotection, providing a convenient one-pot procedure [16].

Stereoselective Synthesis of (S)-2-(cyanomethyl)morpholine-4-carboxylate

The stereoselective synthesis of (S)-2-(cyanomethyl)morpholine-4-carboxylate represents a significant challenge in morpholine chemistry due to the need to control both the stereochemistry at the 2-position and the regioselectivity of cyanomethyl introduction [7] [17] [18]. The development of efficient asymmetric methodologies has been driven by the importance of enantiomerically pure morpholine derivatives in pharmaceutical applications [7].

The copper-promoted oxyamination approach developed by Chemler and colleagues provides excellent stereocontrol in the formation of 2-substituted morpholines [7]. This methodology proceeds through a copper-mediated alkene activation mechanism that results in highly diastereoselective cyclization [7]. The stereochemical outcome is determined by the preference for syn-aminopalladation through a boat-like transition state, which minimizes steric interactions between the substrate and the copper catalyst [7]. This approach typically provides diastereoselectivities exceeding 20:1 and yields ranging from 67-98% [7].

The asymmetric hydrogenation approach developed by Zhang and colleagues offers another route to enantiomerically pure 2-substituted morpholines [19]. This methodology utilizes a bisphosphine-rhodium catalyst bearing a large bite angle to achieve highly enantioselective hydrogenation of unsaturated morpholines [19]. The approach demonstrates excellent enantioselectivities (up to 99% ee) and quantitative yields for a variety of 2-substituted morpholines [19]. The hydrogenated products can be readily transformed into key intermediates for bioactive compounds [19].

The palladium-catalyzed carboamination methodology provides access to stereodefined morpholines through a diastereoselective cyclization process [6]. The reaction proceeds through syn-aminopalladation of the alkene substrate, with the stereochemical outcome determined by the minimization of steric interactions in the transition state [6]. This approach typically provides excellent diastereoselectivities and can be extended to the synthesis of both 2,5-disubstituted and 2,3,5-trisubstituted morpholines [6].

The development of chiral auxiliary-based approaches has also proven successful for the stereoselective synthesis of morpholine derivatives [20]. These methodologies utilize chiral auxiliaries attached to the morpholine nitrogen to direct the stereochemical outcome of subsequent transformations [20]. The diastereoselective alkylation of chiral morpholine lactams provides access to substituted products that can be converted to optically pure 2,6-disubstituted morpholines [20].

The enzymatic approach developed by Arnold and colleagues demonstrates the potential for biocatalytic stereoselective synthesis [12]. The engineered carbene transferases can achieve excellent enantioselectivities in the cyanomethylation of prochiral substrates, with the stereochemical outcome determined by the enzyme active site architecture [12]. This approach represents a promising strategy for the sustainable synthesis of enantiomerically pure morpholine derivatives [12].

The polymer-supported synthesis approach developed by Kokotos and colleagues provides another route to stereodefined morpholines [21] [16]. This methodology utilizes immobilized amino acids as starting materials and achieves stereoselective cyclization through controlled reaction conditions [16]. The inclusion of triethylsilane in the cleavage cocktail results in stereoselective formation of the corresponding morpholine-3-carboxylic acids [16].

Three-Component Reaction (3CR) Manifolds

Three-component reaction manifolds represent a particularly powerful approach for the synthesis of morpholine derivatives due to their operational simplicity, broad substrate scope, and ability to generate molecular complexity in a single synthetic operation [22] [8] [23]. These methodologies typically involve the coupling of three distinct reactive components to form the morpholine ring system with pre-installed functional groups [8].

The copper-catalyzed three-component synthesis developed by Ellman and colleagues represents a significant advancement in morpholine chemistry [8]. This methodology utilizes amino alcohols, aldehydes, and diazomalonates as the three components, with copper catalysis facilitating the formation of highly substituted morpholines [8]. The reaction proceeds through initial imine formation between the amino alcohol and aldehyde, followed by nucleophilic attack of the diazomalonate and subsequent cyclization to form the morpholine ring [8]. This approach demonstrates excellent functional group tolerance and provides access to unprotected morpholine products in 58-91% yield [8].

The three-component synthesis of amidinomaleimides developed by Zakarian and colleagues offers another example of the versatility of multicomponent reactions [22]. This methodology involves the coupling of secondary amines, aldehydes, and azidomaleimides under catalyst-free conditions to generate complex amidinomaleimide products [22]. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, with the formation of a triazoline intermediate that undergoes ring-opening to yield the final product [22]. This approach demonstrates excellent stereoselectivity and can be performed in aqueous solvents [22].

The secondary amine-initiated three-component synthesis developed by Wang and colleagues provides access to 3,4-dihydropyrimidinones through a novel enamine activation mechanism [23]. This methodology involves the reaction of aldehydes, electron-deficient alkynes, and ureas or thioureas, with the transformation initiated by the addition of a secondary amine to the alkyne [23]. The resulting enamine intermediate undergoes subsequent incorporation of the aldehyde and urea components to yield the desired heterocyclic products [23].

The development of asymmetric three-component reactions has emerged as an important area of research. The use of chiral catalysts or chiral auxiliaries can provide access to enantiomerically enriched morpholine derivatives [8]. The copper-catalyzed approach developed by Ellman and colleagues demonstrates the potential for asymmetric induction, with the stereochemical outcome determined by the chiral environment provided by the catalyst [8].

The scalability of three-component reactions represents a significant advantage for practical synthesis. The copper-catalyzed methodology developed by Ellman and colleagues has been successfully scaled to gram quantities, demonstrating the potential for industrial applications [8]. The operational simplicity of these reactions, combined with their broad substrate scope, makes them particularly attractive for combinatorial chemistry and drug discovery applications [8].

The mechanistic understanding of three-component reactions has been advanced through computational studies and experimental investigations [22]. The identification of key intermediates and transition states has enabled the development of more efficient catalysts and reaction conditions [22]. The use of machine learning algorithms for reaction optimization has also emerged as a promising approach for identifying optimal conditions [22].

Electrophile-Induced Ring Closure Strategies

Electrophile-induced ring closure strategies represent a powerful methodology for the construction of morpholine derivatives through the activation of pendant nucleophiles toward intramolecular cyclization [24] [25] [26]. These approaches typically involve the use of electrophilic reagents to promote cyclization of appropriately substituted precursors, resulting in the formation of the morpholine ring system with high efficiency and selectivity [24].

The electrophile-induced ring closure methodology developed by De Kimpe and colleagues utilizes bromine-mediated cyclization of aziridine derivatives to form morpholine products [24] [25]. The reaction proceeds through initial electrophilic activation of the allyl ether moiety, followed by nucleophilic attack of the aziridine nitrogen and subsequent ring expansion to yield the morpholine ring [24]. This methodology demonstrates excellent diastereoselectivity, with the formation of cis-3,5-disubstituted morpholines as the major products [24].

The synthetic sequence begins with the preparation of 1-tert-butyl-2-(allyloxymethyl)aziridine, which undergoes diastereoselective transformation to cis-3,5-di(bromomethyl)-4-tert-butylmorpholine upon treatment with bromine in dichloromethane [24]. The reaction proceeds through a concerted mechanism involving simultaneous C-C bond formation and C-N bond cleavage, resulting in the expansion of the three-membered aziridine ring to the six-membered morpholine ring [24]. The high diastereoselectivity observed in this transformation is attributed to the conformational preferences of the aziridine substrate and the stereochemical requirements of the electrophilic cyclization process [24].

The bromomethyl-substituted morpholine products serve as versatile intermediates for further functionalization [24]. Nucleophilic displacement of the bromo atoms with various nucleophiles provides access to a wide range of substituted morpholines [24]. For example, treatment with sodium cyanide affords the corresponding 3,5-di(cyanomethyl)morpholine derivatives, while reaction with sodium methoxide yields the 3,5-di(methoxymethyl)morpholine products [24].

The scope of electrophile-induced ring closure strategies has been extended to include other electrophilic reagents and substrate classes [27]. The use of iodine, N-bromosuccinimide, and other electrophilic reagents has been investigated, with varying degrees of success depending on the substrate structure and reaction conditions [27]. The development of asymmetric variants of these reactions has also been explored, with the use of chiral electrophilic reagents or chiral auxiliaries providing access to enantiomerically enriched products [27].

The mechanistic understanding of electrophile-induced ring closure reactions has been advanced through computational studies and experimental investigations [24]. The identification of key transition states and intermediates has enabled the development of more efficient reaction conditions and the prediction of stereochemical outcomes [24]. The use of density functional theory calculations has provided insights into the factors governing the selectivity of these transformations [24].

The application of electrophile-induced ring closure strategies to the synthesis of more complex morpholine derivatives has been demonstrated [24]. The methodology can be extended to the preparation of fused bicyclic morpholines and other structurally complex targets [24]. The development of cascade reactions involving multiple electrophile-induced cyclizations has also been explored as a strategy for the efficient construction of polycyclic morpholine systems [24].

Indium(III)-Catalyzed Reductive Etherification Approach

The indium(III)-catalyzed reductive etherification approach represents a significant advancement in morpholine synthesis, offering high yields, excellent diastereoselectivity, and broad functional group tolerance [17] [28] [29]. This methodology utilizes indium bromide as a Lewis acid catalyst in combination with reducing agents such as 1,1,3,3-tetramethyldisiloxane (TMDS) to effect intramolecular reductive etherification reactions [17].

The synthetic strategy developed by Gharpure and colleagues involves the use of appropriately substituted keto-acid precursors that undergo indium-catalyzed reductive etherification to form the morpholine ring system [17]. The reaction proceeds through initial coordination of the indium catalyst to the carbonyl group, followed by reduction of the ketone and subsequent intramolecular etherification to close the morpholine ring [17]. This approach demonstrates excellent stereoselectivity, with the formation of the thermodynamically more stable chair conformation of the morpholine ring [17].

The reaction conditions typically involve the use of indium(III) bromide (10-20 mol%) as the catalyst and TMDS (2-3 equivalents) as the reducing agent in toluene at elevated temperatures (80-120°C) [29]. The reaction proceeds smoothly for a wide range of substrates, providing the desired morpholine products in 60-92% yield with excellent diastereoselectivity [29]. The methodology demonstrates good compatibility with various functional groups, including esters, ethers, and aromatic substituents [29].

The development of this methodology has been extended to the synthesis of various substituted morpholine derivatives [29]. The construction of 2-substituted morpholines proceeds with high efficiency, while 2,3-, 2,5-, and 2,6-disubstituted morpholines can also be accessed through appropriate substrate design [29]. The methodology has been successfully applied to the synthesis of complex natural products, including the first stereoselective total synthesis of (±)-chelonin C [17].

The mechanistic understanding of the indium-catalyzed reductive etherification has been advanced through experimental studies and computational investigations [17]. The reaction is proposed to proceed through a chelated intermediate where the indium catalyst coordinates to both the carbonyl oxygen and the pendant alcohol, facilitating the reduction and cyclization processes [17]. The high diastereoselectivity observed in these reactions is attributed to the conformational preferences of the chelated intermediate and the steric requirements of the cyclization process [17].

The scope of indium-catalyzed reductive etherification has been extended to include other heterocyclic systems [30]. The methodology has been successfully applied to the synthesis of thioethers, sulfides, and other organosulfur compounds [30]. The development of asymmetric variants using chiral indium catalysts has also been explored, with promising results for the synthesis of enantiomerically enriched products [30].

The practical advantages of indium-catalyzed reductive etherification include the use of relatively inexpensive reagents, mild reaction conditions, and excellent functional group tolerance [29]. The methodology can be performed on gram scale without significant loss of efficiency, making it suitable for both academic and industrial applications [29]. The products are typically obtained in high purity and can be easily purified by standard chromatographic methods [29].

Yield Optimization and Reaction Conditions

The optimization of reaction conditions for morpholine synthesis has emerged as a critical area of research, with systematic investigations focused on identifying the parameters that most significantly influence reaction efficiency and selectivity [31] [32] [33]. Modern approaches to reaction optimization encompass both traditional one-factor-at-a-time (OFAT) methodologies and advanced techniques such as design of experiments (DOE) and machine learning algorithms [31].

The systematic optimization of morpholine synthesis reactions typically involves the investigation of multiple parameters including temperature, solvent, catalyst loading, reaction time, concentration, and reagent stoichiometry [31]. Temperature optimization studies have revealed that most morpholine-forming reactions exhibit optimal performance in the range of 80-120°C, with higher temperatures often leading to decomposition of sensitive substrates or catalysts [31]. The choice of solvent plays a crucial role in determining reaction efficiency, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally providing superior results compared to protic solvents [31].

The development of continuous flow methodologies has emerged as a particularly promising approach for morpholine synthesis optimization [33]. The continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine using flow chemistry has been optimized through Central Composite Rotatable Design, investigating the effects of temperature, reactant molar ratio, and residence time [33]. This approach enables precise control of reaction parameters and allows for real-time monitoring of reaction progress [33].

The optimization of catalyst loading represents another critical parameter in morpholine synthesis. Studies have shown that catalyst loadings of 1-10 mol% are typically optimal for most transition metal-catalyzed reactions, with higher loadings providing diminishing returns in terms of yield improvement [32]. The use of ligand optimization strategies has also proven valuable, with the identification of optimal ligand structures often leading to significant improvements in reaction efficiency and selectivity [32].

The investigation of reaction kinetics has provided valuable insights into the optimization of morpholine synthesis reactions. The use of reaction progress kinetic analysis (RPKA) has enabled the determination of reaction orders and identification of rate-limiting steps [32]. This information is crucial for understanding the factors that govern reaction efficiency and for designing improved synthetic protocols [32].

The development of automated optimization platforms has revolutionized the approach to reaction condition optimization [31]. These systems enable the rapid screening of hundreds of reaction conditions, providing comprehensive optimization data that would be impossible to obtain through manual experimentation [31]. The integration of machine learning algorithms with automated experimentation has further enhanced the efficiency of optimization studies [31].

The optimization of morpholine synthesis reactions has also benefited from the development of advanced analytical techniques for real-time monitoring of reaction progress [31]. The use of in-situ infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry has enabled the identification of optimal reaction conditions and the understanding of reaction mechanisms [31]. These techniques have proven particularly valuable for identifying the factors that govern reaction selectivity and for developing strategies to minimize side reactions [31].

The scale-up of optimized morpholine synthesis reactions has been investigated through systematic studies of the effects of reaction scale on efficiency and selectivity [33]. These studies have revealed that many morpholine synthesis reactions can be successfully scaled without significant loss of efficiency, provided that heat transfer and mass transfer limitations are properly addressed [33]. The development of scalable synthetic protocols has been crucial for the practical application of morpholine synthesis methodologies in industrial settings [33].